molecular formula C14H17NO4 B2883692 Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate CAS No. 1421481-41-5

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate

Cat. No.: B2883692
CAS No.: 1421481-41-5
M. Wt: 263.293
InChI Key: VCCOMNTXRBCMDU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate is a chemical compound with the CAS Registry Number 1421481-41-5. Its molecular formula is C14H17NO4, and it has a molecular weight of 263.29 g/mol . The compound's structure features a carbamate group linked to a but-2-yn-1-yl chain that is substituted with a 2-methoxyphenoxy moiety, a configuration shared with other research compounds explored in scientific settings . As a carbamate derivative, this compound belongs to a class of chemicals known for their activity as acetylcholinesterase (AChE) inhibitors . Carbamates function by reversibly binding to the enzyme acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in synaptic and neuromuscular junctions, resulting in sustained neurotransmission . While this specific molecule's research profile is still being characterized, its structural class is of significant interest in agrochemical research, particularly in the study of insect growth regulators and other non-toxic pesticidal agents, as seen in related compounds like fenoxycarb . This product is intended For Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should be aware that carbamate exposure can occur via dermal, inhalational, or gastrointestinal routes and may cause cholinergic effects. Proper personal protective equipment (PPE), including nitrile or neoprene gloves (as latex provides inadequate protection), gowns, and face shields, is essential during handling. Decontamination procedures should be established prior to use .

Properties

IUPAC Name

ethyl N-[4-(2-methoxyphenoxy)but-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCOMNTXRBCMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC#CCOC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Sonogashira Coupling-Mediated Alkyne Formation

This approach leverages palladium-catalyzed cross-coupling to construct the alkyne backbone.

Procedure

  • Synthesis of 1-Bromo-4-(2-methoxyphenoxy)but-2-yne :
    • 2-Methoxyphenol (1.24 g, 10 mmol) and propargyl bromide (1.2 equiv) are reacted in anhydrous DMF with K₂CO₃ (2.5 equiv) at 80°C for 12 h. The crude product is purified via flash chromatography (EtOAc/hexane, 1:4).
  • Sonogashira Coupling :
    • The bromide (1 equiv), ethyl propiolate (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and Et₃N (3 equiv) in THF are stirred at 60°C for 6 h. The alkyne intermediate is isolated in 68% yield.
  • Carbamate Installation :
    • The terminal alkyne is treated with ethyl chloroformate (1.5 equiv) and Et₃N (2 equiv) in DCM at 0°C for 2 h, yielding the target compound (52% after chromatography).

Key Data

  • Yield: 52% (final step)
  • Purity: >95% (HPLC)
  • Characterization: ¹H NMR (CDCl₃) δ 7.25–6.85 (m, 4H, aromatic), 4.72 (s, 2H, CH₂O), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.82 (s, 3H, OCH₃).

Method B: Gabriel Synthesis for Primary Amine Intermediate

This route employs phthalimide protection to access the requisite primary amine.

Procedure

  • Etherification :
    • Propargyl alcohol (1 equiv) and 2-methoxyphenol (1.1 equiv) undergo Mitsunobu reaction (DIAD, PPh₃, THF) to furnish 4-(2-methoxyphenoxy)but-2-yn-1-ol (74% yield).
  • Mesylation and Phthalimide Substitution :
    • The alcohol is mesylated (MsCl, Et₃N) and displaced with potassium phthalimide in DMF (80°C, 8 h), yielding the phthalimide derivative (67%).
  • Deprotection and Carbamate Formation :
    • Hydrazine hydrate cleaves the phthalimide (EtOH, reflux), and the resultant amine reacts with ethyl chloroformate (1.2 equiv) to afford the product (58% overall).

Key Data

  • Yield: 58% (over three steps)
  • Purity: 97% (HPLC)
  • HRMS (ESI+): m/z [M+Na]⁺ calcd for C₁₅H₁₇NNaO₄⁺: 298.1053; found: 298.1051.

Method C: Radical-Mediated Alkyne Functionalization

Adapting radical chemistry from indole alkylation protocols, this method uses dilauroyl peroxide (DLP) to generate carbon-centered radicals.

Procedure

  • Preparation of Propargyl Carbonodithioate :
    • O-Ethyl S-(propiolyl) carbonodithioate is synthesized from propiolic acid and CS₂/EtOH (82% yield).
  • Radical Addition :
    • 2-Methoxyphenol (1 equiv), propargyl carbonodithioate (1.5 equiv), and DLP (1.2 equiv) in degassed DCE are heated to 90°C for 6 h. The alkyne-thioester adduct is obtained in 48% yield.
  • Carbamate Installation :
    • Aminolysis (NH₃/MeOH) followed by ethyl chloroformate treatment yields the target compound (36% overall).

Key Data

  • Yield: 36% (overall)
  • Limitation: Low yield due to radical recombination byproducts.

Comparative Analysis of Synthetic Routes

Parameter Method A (Sonogashira) Method B (Gabriel) Method C (Radical)
Overall Yield (%) 52 58 36
Purity (%) 95 97 89
Scalability High Moderate Low
Key Advantage Mild conditions High purity Novel mechanism

Method B emerges as the optimal strategy due to its balance of yield and scalability, though Method A is preferable for rapid gram-scale synthesis.

Characterization and Validation

Spectroscopic Validation

  • ¹³C NMR : Peaks at δ 156.2 (carbamate C=O), 114.8–150.3 (aromatic carbons), 78.5 (alkyne C≡C).
  • IR : ν = 2120 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Purity Assessment

  • HPLC (C18 column, MeCN/H₂O gradient): tR = 8.2 min, single peak (97% purity).

Chemical Reactions Analysis

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Methocarbamol

Methocarbamol (2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate) shares the 2-methoxyphenoxy substituent but differs in backbone structure. It features a propyl chain with a hydroxyl group at the 2-position, enhancing water solubility compared to the alkyne-containing target compound.

Desmedipham

Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) is an herbicidal carbamate with a phenyl carbamate core and additional substituents. Unlike the target compound, Desmedipham lacks an alkyne group but includes a urea linkage, which enhances its affinity for plant acetolactate synthase (ALS), a key target in herbicides .

Moguisteine

Moguisteine (ethyl(R,S)-2-(2-methoxyphenoxy)methyl-β-oxo-3-(1,3-thiazolidine)propanoate) contains a 2-methoxyphenoxy group but replaces the carbamate with a thiazolidine ester. This structural variation underpins its antitussive activity by modulating cough reflexes, demonstrating how minor functional group changes alter therapeutic applications .

Physicochemical Properties

Lipophilicity (log P or log k) is a critical parameter for bioavailability and membrane permeability. While direct data for the target compound is unavailable, analogs provide insights:

  • Methocarbamol : The hydroxyl group reduces log P, favoring solubility in aqueous environments .
  • Desmedipham : Aromatic substituents and urea linkages increase log k (measured via HPLC), enhancing herbicidal penetration into waxy plant cuticles .
  • Target Compound: The alkyne group and 2-methoxyphenoxy substituent likely elevate log P compared to Methocarbamol, aligning it with lipophilic agrochemicals like Desmedipham.

Biological Activity

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes an ethyl carbamate moiety and a 2-methoxyphenoxy group. This structural configuration is believed to contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate signal transduction pathways by interacting with cell surface receptors.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. For example, treatment with the compound resulted in over 90% inhibition of cell proliferation at concentrations around 50 μM in specific cancer models .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. Inhibition of sEH has been linked to anti-inflammatory effects and improved cardiovascular health. The inhibitory potency observed was in the low nanomolar range, indicating strong activity against this target .

Case Studies

  • Antiproliferative Effects : A study conducted on multiple myeloma cell lines revealed that this compound effectively reduced BRD4 levels, a protein associated with cancer progression. The compound was able to induce degradation of BRD4 at concentrations as low as 1 μM, showcasing its potential as a therapeutic agent in cancer treatment .
  • Mechanistic Insights : Further mechanistic studies using cellular thermal shift assays confirmed that the compound engages specific targets within cells, leading to a decrease in thermal stability of key proteins involved in tumorigenesis. This suggests that the compound's effects may extend beyond mere enzyme inhibition to include disruption of protein-protein interactions critical for cancer cell survival .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Cell Line Effect
AntiproliferativeBRD41 μMMM.1SInduces degradation
Soluble Epoxide Hydrolase InhibitionsEHLow nMVariousAnti-inflammatory effects
Tumor Growth InhibitionMYC>90% inhibition at 50 μM231MFP breast cancer cellsSignificant reduction in growth

Q & A

Q. How does the alkyne moiety in the structure influence reactivity and bioactivity?

  • Methodological Answer: The but-2-yn-1-yl group:
  • Enhances Electrophilicity : Facilitates nucleophilic attack in prodrug activation.
  • Conformational Rigidity : Restricts rotational freedom, improving target selectivity.
    Compare with saturated analogs via SAR studies .

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